4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Historical Development of Sulfamoyl-Oxadiazole Hybrid Molecules
The integration of sulfamoyl and oxadiazole pharmacophores represents a pivotal advancement in medicinal chemistry. Sulfonamides, first identified as antibacterial agents in the 1930s, revolutionized chemotherapy by targeting bacterial dihydropteroate synthase. Concurrently, oxadiazoles emerged as bioisosteres for ester and amide groups, offering metabolic stability and diverse biological activities. The fusion of these motifs began in the early 2000s, driven by the need to overcome drug resistance. For instance, Kavitha et al. demonstrated that 1,3,4-oxadiazole-sulfonamide hybrids exhibited 41% greater anti-inflammatory potency than diclofenac in carrageenan-induced edema models.
Table 1: Key Milestones in Sulfamoyl-Oxadiazole Hybrid Development
This evolutionary trajectory underscores the compound’s design rationale: combining sulfamoyl’s enzyme inhibitory capacity with oxadiazole’s pharmacokinetic advantages.
Current Research Landscape of Multifunctional Heterocyclic Compounds
Modern drug discovery prioritizes polypharmacology, with 68% of clinical candidates featuring hybrid architectures as of 2023. The target compound exemplifies this trend through three strategic modifications:
- Sulfamoyl Group : N-butyl-N-methyl substitution enhances blood-brain barrier permeation versus traditional aryl sulfonamides.
- 1,3,4-Oxadiazole Core : The 2-position linkage to benzamide prevents ring-opening metabolism observed in 1,2,4-oxadiazoles.
- 3,5-Dimethoxyphenyl Sidechain : Electron-donating groups augment π-π stacking with kinase ATP pockets, as seen in related antineoplastic agents.
Table 2: Recent Sulfamoyl-Oxadiazole Derivatives (2020–2025)
These advances validate the hybrid approach, particularly in addressing multidrug-resistant pathogens and proliferative disorders.
Position Within Contemporary Medicinal Chemistry Research
The compound occupies a unique niche in targeted therapy development. Its sulfamoyl group likely inhibits carbonic anhydrase isoforms overexpressed in tumors (e.g., CA-IX), while the oxadiazole moiety may intercalate DNA or block topoisomerase II. Molecular modeling of analogous structures suggests:
- Hydrophobic Interactions : Butyl and methyl groups fill CA-IX’s hydrophobic cleft (ΔG = -9.2 kcal/mol).
- Hydrogen Bonding : Oxadiazole N3 atom donates to His94 in COX-2 (distance = 2.1 Å).
- Electrostatic Effects : Dimethoxy groups increase polar surface area (PSA = 98 Ų), optimizing blood-brain barrier penetration.
This multipronged targeting strategy aligns with the NIH’s 2025 roadmap emphasizing polypharmacology for complex diseases.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-5-6-11-26(2)33(28,29)19-9-7-15(8-10-19)20(27)23-22-25-24-21(32-22)16-12-17(30-3)14-18(13-16)31-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJJLEATTOTWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that falls under the category of sulfonamides. Its unique structure combines a benzamide core with an oxadiazole ring and a sulfamoyl group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H26N4O6S
- Molecular Weight : 474.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in disease processes. The exact mechanism varies depending on the biological context but generally involves:
- Inhibition of Carbonic Anhydrase : Similar compounds have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in tissues .
- Anticancer Activity : The oxadiazole moiety has been linked to anticancer properties. Compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines .
Anticancer Studies
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds bearing the oxadiazole ring have shown promising results in inhibiting cell proliferation in cancer models. A notable study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.49 to 48.0 μM against a panel of human cancer cell lines .
Pharmacokinetics and Metabolism
A pharmacokinetic study involving animal models (Wistar rats and Soviet Chinchilla rabbits) evaluated the metabolism of related sulfonamide compounds. The study utilized HPLC-MS/MS to identify metabolites such as N-hydroxy derivatives, confirming their formation through biotransformation processes . This highlights the compound's metabolic pathways and potential systemic effects.
Data Table: Anticancer Activity Comparison
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Below is a comparative analysis with structurally similar compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Spectroscopic and Analytical Comparisons
- IR/NMR Data :
- The target compound’s 3,5-dimethoxyphenyl group would exhibit distinct ¹H-NMR signals (δ ~6.5–7.0 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) compared to methyl-substituted analogs (e.g., 5g: δ ~2.3 ppm for methyl groups) .
- The sulfamoyl group’s S=O stretching vibrations (IR ~1150–1350 cm⁻¹) are consistent across analogs but modulated by substituent electronegativity .
Inferred Binding and Pharmacological Potential
- Hydrophobic Enclosure Effects : The 3,5-dimethoxyphenyl group may participate in hydrophobic enclosure interactions within protein pockets, a key factor in binding affinity as per Glide XP scoring metrics () .
- Hydrogen Bonding : The sulfamoyl group’s NH and SO₂ moieties could form hydrogen bonds with protein residues, similar to charged-charged interactions described in .
- Flexibility vs.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer: The synthesis involves three critical steps:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a 3,5-dimethoxyphenyl-substituted carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide coupling : Reacting the oxadiazole intermediate with a benzoyl chloride derivative using a base like triethylamine in dichloromethane or DMF .
- Sulfamoyl group introduction : Coupling the benzamide intermediate with butyl(methyl)sulfonamide using a carbodiimide reagent (e.g., EDCI) in anhydrous conditions .
Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₇N₄O₆S: ~511.15) .
- IR Spectroscopy : Detect key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, benzamide C=O at ~1680 cm⁻¹) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How do the functional groups (e.g., 3,5-dimethoxyphenyl, sulfamoyl) influence the compound’s chemical reactivity?
Answer:
- 3,5-Dimethoxyphenyl : Enhances electron density via methoxy groups, favoring electrophilic substitution reactions. May improve solubility in polar solvents .
- Sulfamoyl group : Acts as a hydrogen bond donor/acceptor, influencing interactions with biological targets (e.g., enzymes). Reacts with alkyl halides in nucleophilic substitutions .
- Oxadiazole ring : Imparts metabolic stability and π-π stacking potential in drug-receptor binding .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
Answer:
- Variables : Reaction temperature, solvent (DMF vs. THF), and stoichiometry of coupling reagents .
- Response Surface Methodology (RSM) : Identify optimal EDCI concentration (e.g., 1.2 equivalents) and reaction time (e.g., 12–24 hrs) .
- Validation : Confirm reproducibility via triplicate runs under optimized conditions. Use ANOVA to assess significance (p < 0.05) .
Q. How to resolve contradictions in reported synthetic methods (e.g., coupling reagent selection)?
Answer:
- Comparative analysis : Test EDCI vs. DCC for sulfamoyl coupling efficiency. Monitor reaction progress via TLC .
- Mechanistic insight : EDCI minimizes racemization in polar aprotic solvents, while DCC may require activated esters .
- Yield optimization : Use LC-MS to quantify side products (e.g., unreacted intermediates) and adjust stoichiometry .
Q. What methodological frameworks are recommended for evaluating the compound’s bioactivity (e.g., anticancer, antimicrobial)?
Answer:
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Target identification : Molecular docking (e.g., AutoDock Vina) against tyrosine kinases or bacterial DHFR .
- In vivo models : Xenograft mice studies for antitumor efficacy, with PK/PD profiling .
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfamoyl coupling energetics .
- Molecular dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS .
- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogP ~2.5), metabolic stability (CYP450 inhibition), and toxicity .
Q. What is the impact of substituent positions (e.g., 3,5-dimethoxy vs. 3,4-dimethoxy) on bioactivity?
Answer:
- Comparative studies : Synthesize analogs with varied substituents and test in parallel bioassays .
- SAR analysis : 3,5-Dimethoxy enhances planarity for DNA intercalation, while 3,4-substituents may improve membrane permeability .
- Crystallography : Resolve X-ray structures to correlate substituent orientation with target binding (e.g., topoisomerase II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
